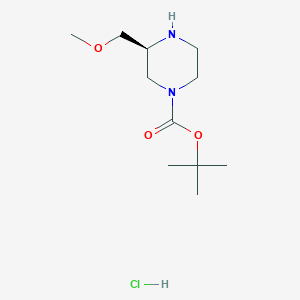![molecular formula C16H22N2O3 B8190224 1-Cbz-9-oxa-1,4-diaza-spiro[5.5]undecane](/img/structure/B8190224.png)
1-Cbz-9-oxa-1,4-diaza-spiro[5.5]undecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cbz-9-oxa-1,4-diaza-spiro[5.5]undecane is a chemical compound with the molecular formula C16H22N2O3. It is characterized by a spirocyclic structure that includes an oxa-diaza ring system. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Cbz-9-oxa-1,4-diaza-spiro[5.5]undecane can be synthesized through various synthetic routes. One common method involves the reaction of benzyl chloroformate with 9-oxa-1,4-diaza-spiro[5.5]undecane under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography .
Análisis De Reacciones Químicas
Types of Reactions: 1-Cbz-9-oxa-1,4-diaza-spiro[5.5]undecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace the benzyl group under suitable conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxides, while reduction results in alcohols or amines .
Aplicaciones Científicas De Investigación
1-Cbz-9-oxa-1,4-diaza-spiro[5.5]undecane has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Employed in the synthesis of biologically active compounds, including enzyme inhibitors and receptor modulators.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Cbz-9-oxa-1,4-diaza-spiro[5.5]undecane involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved often include inhibition or activation of enzymatic processes, leading to various biological effects .
Comparación Con Compuestos Similares
- 9-Cbz-2-oxo-3-oxa-1,9-diaza-spiro[5.5]undecane
- 4-Cbz-9-oxa-1,4-diaza-spiro[5.5]undecane
Comparison: 1-Cbz-9-oxa-1,4-diaza-spiro[5.5]undecane is unique due to its specific spirocyclic structure and the presence of both oxa and diaza functionalities. This combination imparts distinct reactivity and biological activity compared to similar compounds. For instance, 9-Cbz-2-oxo-3-oxa-1,9-diaza-spiro[5.5]undecane has an additional oxo group, which can alter its chemical behavior and applications .
Propiedades
IUPAC Name |
benzyl 9-oxa-1,4-diazaspiro[5.5]undecane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c19-15(21-12-14-4-2-1-3-5-14)18-9-8-17-13-16(18)6-10-20-11-7-16/h1-5,17H,6-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAFQASWKNUFTAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CNCCN2C(=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Fluoro-[1,4]diazepane-1-carboxylic acid tert-butyl ester hydrochloride](/img/structure/B8190170.png)




![(S)-1-Benzyl-3-methyl-[1,4]diazepane hydrochloride](/img/structure/B8190202.png)



![(R)-Octahydro-pyrido[1,2-a]pyrazin-6-one hydrochloride](/img/structure/B8190245.png)
![(S)-Octahydro-pyrido[1,2-a]pyrazin-6-one](/img/structure/B8190247.png)
